Methyl dihydrojasmonate
Overview
Description
Dihydrojasmonic acid, methyl ester, also known as methyl dihydrojasmonate, is a chemical compound with the molecular formula C13H22O3. It is a clear, colorless to pale yellow oily liquid with a floral, jasmine-like odor. This compound is widely used in the fragrance industry due to its pleasant scent and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl dihydrojasmonate can be synthesized through several methods. One common synthetic route involves the Michael addition of malonic acid esters to 2-pentyl-2-cyclopenten-1-one, followed by hydrolysis and decarboxylation of the resulting (2-pentyl-3-oxocyclopentyl)malonate, and esterification of the (2-pentyl-3-oxocyclopentyl)acetic acid . Another method involves the condensation of cyclopentanone with valeraldehyde, followed by isomerization and subsequent reactions .
Industrial Production Methods
In industrial settings, this compound is produced by the condensation of cyclopentanone with valeraldehyde, followed by isomerization in the presence of sodium methoxide and subsequent reactions with diethyl malonate . This method is preferred due to its high yield and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl dihydrojasmonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl dihydrojasmonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its role in plant signaling and defense mechanisms.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer treatments.
Industry: It is widely used in the fragrance industry due to its pleasant scent and stability
Mechanism of Action
Methyl dihydrojasmonate exerts its effects primarily through its role as a signaling molecule in plants. It is involved in the jasmonate signaling pathway, which regulates plant growth, development, and defense responses. The compound binds to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressors and activation of jasmonate-responsive genes .
Comparison with Similar Compounds
Similar Compounds
Jasmonic Acid: The parent compound of methyl dihydrojasmonate, involved in similar signaling pathways.
Methyl Jasmonate: Another ester derivative with similar applications in plant signaling and fragrance industry.
Dihydrojasmonic Acid: The non-esterified form of this compound.
Uniqueness
This compound is unique due to its stability and pleasant floral odor, making it highly valuable in the fragrance industry. Its role in plant signaling also makes it a significant compound in biological research .
Biological Activity
Methyl dihydrojasmonate (MDJ) is a derivative of jasmonic acid that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the various biological effects of MDJ, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is a plant-derived compound that belongs to the jasmonate family, known for their roles in plant stress responses. MDJ exhibits significant biological activity, including cytotoxic effects against various cancer cell lines and potential applications in drug delivery systems.
Cytotoxicity Studies
Research has demonstrated that MDJ possesses potent cytotoxic effects against multiple cancer cell lines. For instance:
- Leukemia Cells : MDJ exhibited an IC50 value of 1.65 mM against MOLT-4 human lymphoblastic leukemia cells, indicating strong cytotoxicity .
- Breast Cancer Cells : In studies involving MDA-MB-361 and T-47D cells, treatment with 2 mM MDJ resulted in cell survival rates of 47% and 78%, respectively . Moreover, the IC50 values for MCF-7 cells were reported at 2.0 mM .
- Cervical Cancer Cells : The IC50 values for cervical cancer cell lines were found to be 1.7 mM for CaSki and 2.2 mM for C33A, demonstrating selective cytotoxicity towards these cells .
The anticancer effects of MDJ are attributed to several mechanisms:
- Apoptosis Induction : MDJ triggers apoptosis through the activation of caspase pathways, specifically caspase-8, which is involved in the extrinsic apoptotic pathway .
- Reactive Oxygen Species (ROS) Generation : MDJ induces ROS production, which contributes to oxidative stress and subsequent apoptosis in cancer cells .
- Inhibition of Cell Proliferation : It has been shown to suppress cell proliferation in various human and mouse cancer cell lines, including prostate and breast cancers .
Formulation and Delivery Systems
Given its poor water solubility, effective delivery systems are crucial for the therapeutic application of MDJ:
- Microemulsions : Biocompatible microemulsions have been developed to enhance the solubility and bioavailability of MDJ. These systems allow for intravenous administration while minimizing toxic effects . The formulations demonstrated pseudoplastic behavior and reduced droplet size with increasing MJ concentration, indicating their potential as drug carriers.
Formulation Type | Characteristics | Droplet Size (nm) | Rheological Behavior |
---|---|---|---|
Unloaded ME | Anisotropic | Varies | Thixotropic |
Loaded ME | Isotropic | Reduced | Antithixotropic |
Case Studies
Several case studies have highlighted the efficacy of MDJ in clinical settings:
- Combination Therapy : In preclinical studies, MDJ has been used in combination with other chemotherapeutic agents such as cisplatin and paclitaxel, demonstrating a synergistic effect that enhances overall cytotoxicity against cancer cells .
- Anti-Fatigue Effects : Recent studies indicate that MDJ may also possess anti-fatigue properties. In a rat model, MDJ showed more potent effects than linalool in reducing fatigue markers, suggesting its potential as a therapeutic agent beyond oncology .
Safety and Toxicology
MDJ has been evaluated for developmental toxicity and genotoxicity:
Properties
IUPAC Name |
methyl 2-(3-oxo-2-pentylcyclopentyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWWIYGFBYDJQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029325 | |
Record name | Methyl dihydrojasmonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; Other Solid, Pale straw-coloured to yellowish oily liquid; Powerful floral, jasmine-like aroma | |
Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl dihydrojasmonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in oils; very slightly soluble in water, Soluble (in ethanol) | |
Record name | Methyl dihydrojasmonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.997-1.008 (20°) | |
Record name | Methyl dihydrojasmonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
24851-98-7 | |
Record name | Hedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24851-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl dihydrojasmonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024851987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl dihydrojasmonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-oxo-2-pentylcyclopentaneacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL DIHYDROJASMONATE (SYNTHETIC) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GW44CIE3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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